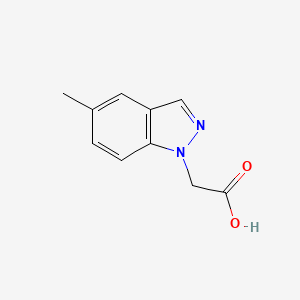
1H-Indazole-1-acetic acid, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Indazole-1-acetic acid, 5-methyl-” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . It has a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Applications De Recherche Scientifique
Synthesis and Biological Activities
1H-Indazole derivatives, including those similar to 1H-Indazole-1-acetic acid, 5-methyl-, have been extensively studied for their diverse biological activities. For instance, Mosti et al. (1992) synthesized various 1H-indazole derivatives showing weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro (Mosti et al., 1992). Similarly, Mosti et al. (1992) reported the synthesis of 1-Phenyl-1H-indazole derivatives with notable analgesic and anti-inflammatory activities in animal models (Mosti et al., 1992).
Structural and Theoretical Studies
1H-Indazole derivatives have also been the subject of extensive structural and theoretical studies. Teixeira et al. (2006) described a series of indazoles substituted at N-1 and N-2 positions, providing insight into their structural characteristics (Teixeira et al., 2006). Orozco-Guareño et al. (2019) conducted experimental and theoretical studies on the enthalpy of formation for various indazoles, contributing to the understanding of their energetic and structural properties (Orozco-Guareño et al., 2019).
Photochemistry
Research has also focused on the photochemical properties of indazoles. Georgarakis et al. (1979) investigated the photochemistry of 1H- and 2H-indazoles in acidic solutions, shedding light on their photochemical behavior under specific conditions (Georgarakis et al., 1979).
Synthesis and Chemical Modifications
The synthesis and modification of indazole derivatives have been key areas of research. For example, Gautam et al. (2018) reported the synthesis of new indazolyl-thiazole derivatives, demonstrating the versatility of indazoles in creating diverse chemical structures (Gautam et al., 2018). Reddy et al. (2013) developed novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles, illustrating the potential for creating various compounds from indazole carboxylic acids (Reddy et al., 2013).
Mécanisme D'action
Target of Action
Indazole-containing compounds, which include this compound, have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For instance, they can inhibit, regulate, and/or modulate kinases like CHK1, CHK2, and SGK, which play a role in cell cycle regulation and response to DNA damage .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their broad range of biological properties . For example, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
Indazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
2-(5-methylindazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)5-11-12(9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPSBIECGMLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)
![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)
![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
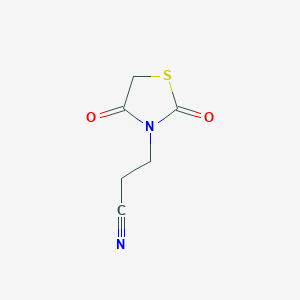
![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)
![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2463149.png)
![1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2463151.png)
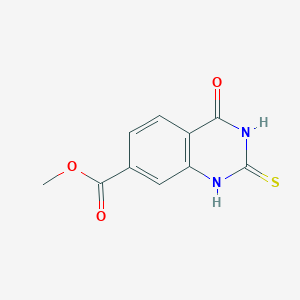
![tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2463154.png)
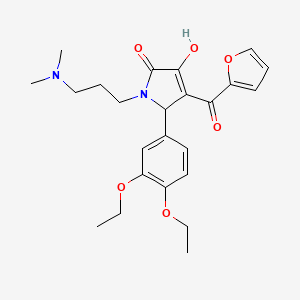
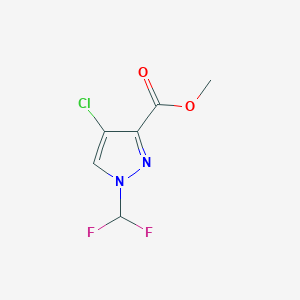
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2463158.png)
![4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B2463159.png)
